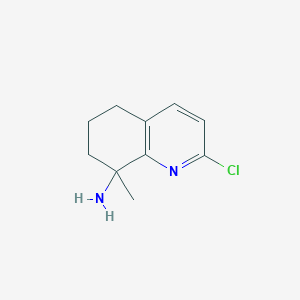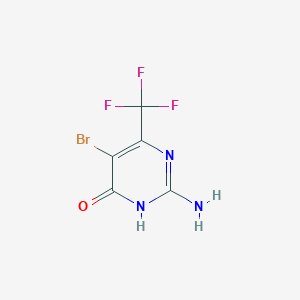
4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane is a boron-containing organic compound. Compounds of this type are often used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boron atom makes these compounds valuable intermediates in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable dihydrofuran derivative with a boron-containing reagent. Commonly, this might involve the use of boronic acids or boronate esters under conditions that facilitate the formation of the dioxaborolane ring.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boron atom can be substituted with other functional groups, making it a versatile intermediate in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield boronic acids, while substitution reactions could produce a wide range of functionalized organic compounds.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research into boron-containing compounds for therapeutic uses, such as in boron neutron capture therapy (BNCT).
Industry: Utilized in the production of materials with specific properties, such as polymers or advanced materials.
Mecanismo De Acción
The mechanism by which 4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable covalent bonds with oxygen, nitrogen, and carbon atoms, making it a versatile component in chemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in catalysis or as a reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-3-yl)-1,3,2-dioxaborolane
Uniqueness
The uniqueness of 4,4,5,5-Tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane lies in its specific structure, which imparts distinct reactivity and properties. The presence of the 5-methyl-2,3-dihydrofuran-4-yl group provides unique steric and electronic effects that can influence the compound’s behavior in chemical reactions.
Propiedades
Fórmula molecular |
C11H19BO3 |
|---|---|
Peso molecular |
210.08 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-(5-methyl-2,3-dihydrofuran-4-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H19BO3/c1-8-9(6-7-13-8)12-14-10(2,3)11(4,5)15-12/h6-7H2,1-5H3 |
Clave InChI |
JUQCLKZAHDRORK-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(OCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1,3-dioxo-2-phenyl-3-(3-pyridinyl)propyl]-3-pyridinecarboxamide](/img/structure/B13985610.png)
![3-benzyl-2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B13985628.png)



![1-Chloro-4-{[(trichloromethyl)disulfanyl]methyl}benzene](/img/structure/B13985648.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B13985655.png)


![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-[(triphenylmethoxy)methyl]-](/img/structure/B13985668.png)


